molecular formula C32H51NNa2O12S B12417556 disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B12417556
M. Wt: 723.8 g/mol
InChI Key: YUERAUYJZWKDFE-OCQNOFCGSA-L
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Description

Disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with a multifaceted structure

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Its complex structure makes it a potential candidate for studying biochemical pathways and interactions.

    Medicine: The compound’s unique properties may be explored for therapeutic applications, including drug development.

    Industry: It can be used in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfonate groups play crucial roles in its reactivity and interactions with other molecules. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

This compound’s uniqueness lies in its specific arrangement of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C32H51NNa2O12S

Molecular Weight

723.8 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C32H53NO12S.2Na/c1-16(4-7-23(35)33-12-13-46(41,42)43)19-5-6-20-24-21(9-11-32(19,20)3)31(2)10-8-18(14-17(31)15-22(24)34)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-22,24-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1/i8D2,14D2;;

InChI Key

YUERAUYJZWKDFE-OCQNOFCGSA-L

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+]

Origin of Product

United States

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